Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Catalog No.
S1498504
CAS No.
166172-69-6
M.F
C16H7F12P
M. Wt
458.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-di(trifluoromethyl)phenyl)phosphine

CAS Number

166172-69-6

Product Name

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]phosphane

Molecular Formula

C16H7F12P

Molecular Weight

458.18 g/mol

InChI

InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H

InChI Key

OTQIBIWGQUJMOM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

The exact mass of the compound Bis(3,5-di(trifluoromethyl)phenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(3,5-di(trifluoromethyl)phenyl)phosphine (CAS: 166172-69-6) is a highly electron-deficient, sterically demanding secondary phosphine sourced primarily as a critical building block for advanced organometallic catalysts. Characterized by its two 3,5-bis(trifluoromethyl)phenyl groups, this compound dramatically reduces the electron density at the phosphorus center compared to standard aryl phosphines. In industrial and academic procurement, it is selected to manufacture pi-acceptor ligands—such as modified MOP, Walphos, and PHOX derivatives—that require enhanced electrophilicity at the metal center. This specific electronic profile accelerates reductive eliminations and improves enantioselectivity in transition-metal catalysis, making it a primary precursor for chiral catalyst manufacturing[1].

Substituting this compound with the standard diphenylphosphine (HPPh2) baseline or other fluorinated analogs like bis(pentafluorophenyl)phosphine fundamentally compromises both the electronic parameter and the steric environment of the resulting ligand. Diphenylphosphine yields highly electron-rich sigma-donor ligands, which can stall catalytic cycles that rely on an electrophilic metal center to drive difficult bond-forming steps[1]. Conversely, while bis(pentafluorophenyl)phosphine is also highly electron-poor, its ortho-fluorine atoms introduce competing coordination modes and severe risks of C-F bond activation at the metal center. Bis(3,5-di(trifluoromethyl)phenyl)phosphine provides extreme electron deficiency and massive steric bulk via its meta-CF3 groups while maintaining an unencumbered ortho-position, making it a non-interchangeable precursor for synthesizing robust cross-coupling and asymmetric hydrogenation catalysts [2].

Enantioselectivity Enhancement in Asymmetric Hydrosilylation

When utilized as the precursor for chiral MOP-type ligands, bis(3,5-di(trifluoromethyl)phenyl)phosphine yields higher enantiomeric excess than its non-fluorinated diphenylphosphine counterpart. In the palladium-catalyzed asymmetric hydrosilylation of styrene, the ligand derived from this specific fluorinated phosphine ((R)-2-bis[3,5-bis(trifluoromethyl)phenyl]phosphino-1,1'-binaphthyl) achieved 98% enantiomeric excess (ee). In direct comparison, the standard diphenylphosphino H-MOP baseline yielded 93% ee under identical conditions, with the fluorinated variant also demonstrating a faster reaction rate [1].

Evidence DimensionEnantiomeric excess (ee) and reaction kinetics
Target Compound Data98% ee with accelerated rates (fluorinated H-MOP derivative)
Comparator Or Baseline93% ee (standard diphenylphosphine H-MOP derivative)
Quantified Difference5% absolute increase in ee and faster catalytic turnover
ConditionsPalladium-catalyzed asymmetric hydrosilylation of styrene with trichlorosilane

Procurement of this specific secondary phosphine is essential for synthesizing chiral ligands that meet strict pharmaceutical purity requirements for enantiomeric excess.

Stereochemical Inversion in Asymmetric Hydrogenation

The substitution of standard phenyl groups with 3,5-bis(trifluoromethyl)phenyl groups on a phosphine backbone induces profound stereochemical and electronic shifts in catalytic performance. In the synthesis of biferrocene-based Walphos analogues, reacting the backbone precursor with bis(3,5-di(trifluoromethyl)phenyl)phosphine instead of diphenylphosphine generates a ligand with a drastically altered steric profile. Experimental evaluations in the asymmetric hydrogenation of alkenes and ketones demonstrate that this substitution not only alters the enantiomeric excess but reverses the absolute configuration of the predominant product enantiomer compared to the diphenylphosphine baseline [1].

Evidence DimensionProduct absolute configuration
Target Compound DataReversed absolute configuration (fluorinated Walphos analogue)
Comparator Or BaselineStandard configuration (diphenylphosphine Walphos analogue)
Quantified DifferenceComplete reversal of enantiomeric preference due to combined steric and electronic bulk
ConditionsTransition-metal catalyzed asymmetric hydrogenation of alkenes and ketones

Buyers targeting specific, non-natural enantiomers in pharmaceutical intermediate synthesis must procure this exact fluorinated building block to access the required stereochemical outcomes.

Precursor Processability and Handling Stability

Secondary phosphines are known for their air sensitivity and pyrophoric nature, which complicates industrial scale-up. However, the strong electron-withdrawing effect of the 3,5-bis(trifluoromethyl)phenyl groups significantly depresses the nucleophilicity of the phosphorus lone pair. As demonstrated in standardized organic syntheses, bis(3,5-di(trifluoromethyl)phenyl)phosphine can be isolated via standard evaporation procedures in 90–95% purity. While it still undergoes slow oxidation to the phosphine oxide, it avoids the rapid degradation seen with electron-rich analogs like diphenylphosphine, allowing for more manageable benchtop handling and reliable downstream transformations [1].

Evidence DimensionHandling stability and isolation purity
Target Compound DataIsolable in 90–95% purity via standard solvent evaporation
Comparator Or BaselineDiphenylphosphine (highly pyrophoric, requires strict Schlenk/glovebox techniques)
Quantified DifferenceElimination of pyrophoric hazards and extension of handling time during ligand manufacturing
ConditionsStandard laboratory isolation and solvent evaporation in air/inert-sweep

Reduces the engineering controls and inert-atmosphere overhead required during the procurement and processing of this intermediate for commercial ligand synthesis.

Manufacturing of Electrophilic Chiral Ligands

Procured for synthesizing modified MOP, Walphos, and PHOX ligands where high enantioselectivity and specific absolute configurations are required in asymmetric hydrosilylation and hydrogenation workflows [1].

Development of High-Turnover Cross-Coupling Catalysts

Serves as a critical building block for bulky, electron-deficient biaryl phosphines designed to stabilize low-coordinate metal centers and accelerate reductive elimination in difficult C-C and C-N bond formations [2].

Industrial Scale-Up of Organometallic Precursors

Chosen over standard secondary aryl phosphines in pilot-scale synthesis due to its reduced nucleophilicity, which mitigates pyrophoric hazards and improves batch-to-batch reproducibility during handling and isolation[3].

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Dates

Last modified: 08-15-2023

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